2-(Trimethylsilyl)ethyl acetate
Overview
Description
2-(Trimethylsilyl)ethyl acetate is an organic compound with the molecular formula C7H16O2Si. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound is known for its stability and ability to act as a silylating agent, making it valuable in various chemical reactions.
Preparation Methods
2-(Trimethylsilyl)ethyl acetate can be synthesized through several methods:
Reformatsky Reaction: This method involves the reaction of ethyl bromoacetate with zinc, followed by the reaction with chlorotrimethylsilane.
Grignard Reaction: Another method involves the reaction of the Grignard reagent formed from (chloromethyl)trimethylsilane with paraformaldehyde.
Industrial Production: Industrially, the compound can be produced by treating ethyl acetate with triphenylmethylsodium followed by chlorotrimethylsilane.
Chemical Reactions Analysis
2-(Trimethylsilyl)ethyl acetate undergoes various chemical reactions, including:
Scientific Research Applications
2-(Trimethylsilyl)ethyl acetate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate and as a silylating agent for enolizable aldehydes and ketones.
Protecting Group: The compound is used as a protecting group for carboxylic acids, which can be easily cleaved under mild conditions without disturbing other functional groups.
Polymer Chemistry: It is utilized in the preparation of silicon-based polymers and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl acetate involves the formation of a β-silyl carbocation intermediate during its reactions. This intermediate is crucial in the transformation processes, such as esterification and desilylation . The compound’s silyl group provides steric protection and enhances the stability of the intermediate, facilitating various chemical transformations.
Comparison with Similar Compounds
2-(Trimethylsilyl)ethyl acetate can be compared with other similar compounds, such as:
2-(Trimethylsilyl)ethanol: This compound is used as a silylating agent and has similar applications in organic synthesis.
Trimethylsilylacetylene: Used in Sonogashira couplings, this compound prevents further coupling reactions and can be cleaved to form phenylacetylene derivatives.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: This compound is used for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst.
This compound stands out due to its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-trimethylsilylethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFCHRCTZAAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884865 | |
Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16046-10-9 | |
Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16046-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trimethylsilyl)ethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016046109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trimethylsilyl)ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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